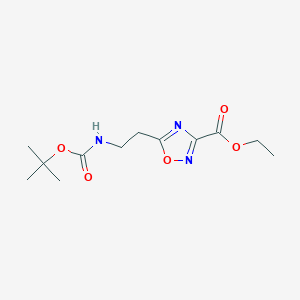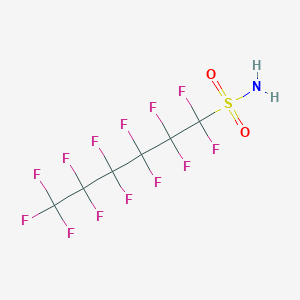
全氟己烷磺酰胺
描述
全氟己烷磺酰胺是一种合成化学化合物,属于全氟烷基和多氟烷基物质类别。它的特点是具有六个碳原子的全氟碳链,既疏水又疏油,同时还具有磺酰胺官能团,赋予其极性。 该化合物以其在环境中的持久性和生物累积性而闻名 .
科学研究应用
全氟己烷磺酰胺在科学研究中具有广泛的应用:
化学: 用作各种化学过程中的表面活性剂和保护涂层。
生物学: 由于其生物累积性和与生物分子的相互作用而被研究。
医药: 由于其独特的化学特性,正在研究其潜在的治疗应用。
作用机制
全氟己烷磺酰胺的作用机制涉及它与蛋白质(如血清白蛋白)的相互作用。其磺酰胺基团赋予其极性,使其能够与其他极性化合物相互作用。 这种相互作用会影响各种生物途径和分子靶点,从而导致其在不同应用中观察到的效果.
类似化合物:
- 全氟己烷磺酸
- 全氟辛烷磺酰胺
- 全氟丁烷磺酰胺
比较: 全氟己烷磺酰胺由于其特定的链长和官能团而具有独特的性质,赋予其独特的化学和物理性质。与全氟己烷磺酸相比,它具有不同的官能团,导致其反应性和应用不同。 全氟辛烷磺酰胺和全氟丁烷磺酰胺的链长不同,影响其生物累积性和环境持久性 .
生化分析
Biochemical Properties
Perfluorohexanesulfonamide has a six-carbon fluorocarbon chain that is both hydrophobic and lipophobic. Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds. Due to the strength of its carbon-fluorine bonds, it persists in the environment and in living organisms . In humans, perfluorohexanesulfonamide binds to blood albumin, and relatively little is found in the liver compared to longer-chain PFASs . The half-life of perfluorohexanesulfonamide in human blood is greater than both longer and shorter chain equivalents .
Cellular Effects
Perfluorohexanesulfonamide has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, perfluorohexanesulfonamide has been observed to decrease total thyroxine concentration and increase liver weight in animal models . These changes suggest that perfluorohexanesulfonamide can disrupt endocrine function and liver metabolism.
Molecular Mechanism
At the molecular level, perfluorohexanesulfonamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s strong carbon-fluorine bonds contribute to its persistence and bioaccumulation in living organisms . Perfluorohexanesulfonamide binds to blood albumin, which may facilitate its transport and distribution within the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluorohexanesulfonamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. Studies have shown that perfluorohexanesulfonamide remains stable under recommended transport or storage conditions . Long-term exposure to perfluorohexanesulfonamide in animal models has been associated with changes in liver and kidney gene expression .
Dosage Effects in Animal Models
The effects of perfluorohexanesulfonamide vary with different dosages in animal models. In a study conducted on Sprague Dawley rats, perfluorohexanesulfonamide was administered at various doses, and dose-related changes were observed in clinical pathology and organ weight measurements . High doses of perfluorohexanesulfonamide resulted in significantly decreased total thyroxine concentration and increased liver weight . These findings indicate potential toxic or adverse effects at high doses.
Metabolic Pathways
Perfluorohexanesulfonamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s persistence and bioaccumulation are attributed to its strong carbon-fluorine bonds, which resist degradation . In animal models, perfluorohexanesulfonamide has been shown to affect metabolic flux and metabolite levels, particularly in the liver .
Transport and Distribution
Perfluorohexanesulfonamide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In humans, the compound binds to blood albumin, which may facilitate its distribution within the body . The strong carbon-fluorine bonds of perfluorohexanesulfonamide contribute to its persistence and bioaccumulation in living organisms .
Subcellular Localization
The subcellular localization of perfluorohexanesulfonamide and its effects on activity or function are influenced by targeting signals and post-translational modifications. The compound’s strong carbon-fluorine bonds and sulfonic acid functional group allow it to interact with various cellular compartments
准备方法
合成路线和反应条件: 全氟己烷磺酰胺可以通过在受控条件下使全氟己烷磺酰氟与氨或伯胺反应来合成。 反应通常涉及使用甲醇或乙醇等溶剂,并在低温下进行以确保高产率和纯度 .
工业生产方法: 全氟己烷磺酰胺的工业生产涉及使用与上述方法类似的方法进行大规模合成。 该工艺针对效率和成本效益进行了优化,通常采用连续流反应器和自动化系统来保持一致的质量和产量 .
化学反应分析
反应类型: 全氟己烷磺酰胺会经历各种化学反应,包括:
氧化: 这种反应会导致形成全氟己烷磺酸。
取代: 在特定条件下,磺酰胺基团可以被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
取代: 卤代烷烃和强碱等试剂用于取代反应。
主要产物:
氧化: 全氟己烷磺酸。
相似化合物的比较
- Perfluorohexanesulfonic acid
- Perfluorooctanesulfonamide
- Perfluorobutanesulfonamide
Comparison: Perfluorohexanesulfonamide is unique due to its specific chain length and functional group, which confer distinct chemical and physical properties. Compared to perfluorohexanesulfonic acid, it has a different functional group, leading to varied reactivity and applications. Perfluorooctanesulfonamide and perfluorobutanesulfonamide differ in chain length, affecting their bioaccumulative properties and environmental persistence .
属性
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F13NO2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZLGCSJJWEQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13SO2NH2, C6H2F13NO2S | |
| Record name | 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469320 | |
| Record name | Perfluorohexanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41997-13-1 | |
| Record name | Perfluorohexanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorohexanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential developmental effects of Perfluorohexanesulfonamide (FHxSA) exposure in living organisms?
A1: Research on the developmental toxicity of Perfluorohexanesulfonamide (FHxSA) using Xenopus laevis embryos revealed significant impacts. [] Exposure to FHxSA led to a concentration-dependent increase in mortality and malformations in the developing embryos. [] Specifically, at concentrations of 2.5 mg/L and 5 mg/L, 100% mortality was observed, accompanied by a significant increase in malformations. [] Furthermore, FHxSA exposure significantly affected the developmental stage achieved by the embryos at concentrations as low as 0.625 mg/L. [] These findings highlight the potential developmental toxicity of FHxSA in sensitive organisms.
Q2: Can biosparging influence the release and transformation of Perfluorohexanesulfonamide (FHxSA) in contaminated soils?
A2: Yes, biosparging, a remediation technique, can impact the release and transformation of Perfluorohexanesulfonamide (FHxSA) in contaminated soils. [] Studies utilizing oxygen-sparged columns showed a significantly higher release of FHxSA compared to nitrogen-sparged and non-biostimulated columns. [] Furthermore, evidence suggests that biosparging can facilitate the transformation of sulfonamide-based precursors into Perfluorohexanesulfonamide. [] This transformation was observed in both oxygen- and nitrogen-sparged columns, with recoveries of Perfluorohexanesulfonamide exceeding 100%, while recoveries of several precursor compounds were low. []
Q3: What analytical techniques are effective for detecting and quantifying Perfluorohexanesulfonamide (FHxSA) in environmental samples?
A3: Several analytical techniques are employed for Perfluorohexanesulfonamide (FHxSA) detection and quantification. High-resolution mass spectrometry, coupled with techniques like liquid chromatography, is commonly used to analyze FHxSA in various matrices, including soil and water samples. [, ] Direct Analysis in Real Time Mass Spectrometry (DART-MS), combined with solid-phase microextraction (SPME) using coated glass capillaries, offers a rapid screening method for FHxSA, achieving low part-per-trillion detection limits. [, ] This method bypasses the need for chromatography, making it efficient for rapid screening. [, ] Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is another valuable technique for analyzing FHxSA, particularly in low-concentration water samples. []
Q4: How does the presence of Perfluorohexanesulfonamide (FHxSA) in environmental samples compare to other Per- and Polyfluoroalkyl Substances (PFAS)?
A4: Analysis of contaminated groundwater samples from Northern Queensland, Australia, revealed the presence of Perfluorohexanesulfonamide (FHxSA) alongside other PFAS compounds like perfluorooctane sulfonate (PFOS) and perfluoroalkyl carboxylic acids. [] This co-occurrence suggests that FHxSA can be found in environments impacted by PFAS contamination. Interestingly, in a study analyzing tap and bottled water, while FHxSA was not detected, Perfluorohexanesulfonic acid (PFHxS) was found, indicating the potential presence of different PFAS compounds in various water sources. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)
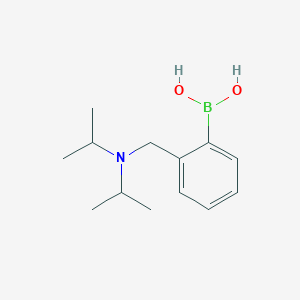
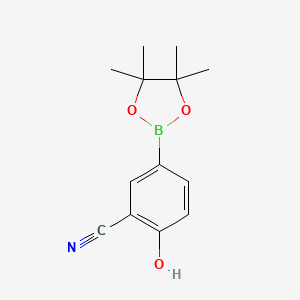

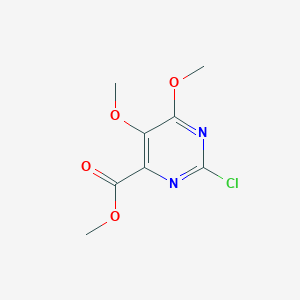
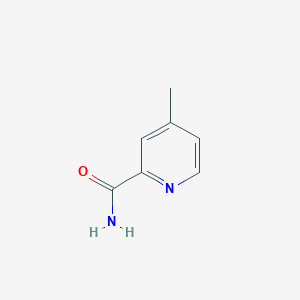
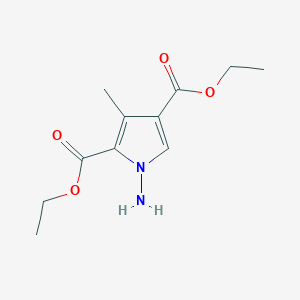

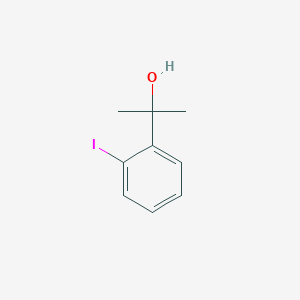

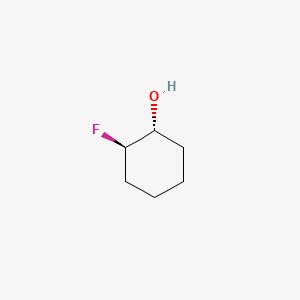
![(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B1313322.png)

